molecular formula C19H30N2O2 B5792917 N-(tert-butyl)-4-[(2-propylpentanoyl)amino]benzamide

N-(tert-butyl)-4-[(2-propylpentanoyl)amino]benzamide

Cat. No. B5792917
M. Wt: 318.5 g/mol
InChI Key: PCCCVIRFQKEPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-4-[(2-propylpentanoyl)amino]benzamide, commonly known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been widely studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells that are dependent on glutamine for survival.

Mechanism of Action

BPTES binds to the active site of glutaminase, inhibiting its activity and preventing the conversion of glutamine to glutamate. This leads to a decrease in the levels of glutamate, which is a precursor for several important metabolic pathways in cancer cells. This, in turn, leads to a decrease in the levels of ATP and NADPH, which are essential for cancer cell survival and growth.
Biochemical and Physiological Effects:
BPTES has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces the levels of glutathione, which is an important antioxidant that protects cancer cells from oxidative stress. BPTES has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.

Advantages and Limitations for Lab Experiments

One of the advantages of BPTES is that it is a highly specific inhibitor of glutaminase, with minimal off-target effects. This makes it a useful tool for studying the role of glutaminase in cancer cell metabolism. However, BPTES has a relatively short half-life in vivo, which limits its usefulness as a therapeutic agent. It also has poor solubility, which can make it difficult to administer in vivo.

Future Directions

Future research on BPTES could focus on several areas. One area of interest is the development of more potent and selective glutaminase inhibitors that can be used as therapeutic agents. Another area of interest is the identification of biomarkers that can predict which cancer patients are most likely to respond to glutaminase inhibitors. Finally, research could focus on understanding the mechanisms of resistance to glutaminase inhibitors, which could inform the development of combination therapies that can overcome this resistance.

Synthesis Methods

The synthesis of BPTES involves several steps, starting from the reaction of 4-aminobenzamide with tert-butyl isocyanide to form N-(tert-butyl)-4-aminobenzamide. This intermediate is then reacted with 2-bromo-5-methylhexanoic acid to form N-(tert-butyl)-4-[(2-methyl-5-bromohexanoyl)amino]benzamide. Finally, the bromine atom is replaced with a propyl group using sodium hydride and 1-bromopropane to form N-(tert-butyl)-4-[(2-propylpentanoyl)amino]benzamide, or BPTES.

Scientific Research Applications

BPTES has been extensively studied for its potential as an anticancer agent. Cancer cells are known to be highly dependent on glutamine for their survival and growth, and BPTES inhibits the activity of glutaminase, thus depriving cancer cells of this essential nutrient. Several studies have shown that BPTES can inhibit the growth of a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

N-tert-butyl-4-(2-propylpentanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-6-8-14(9-7-2)17(22)20-16-12-10-15(11-13-16)18(23)21-19(3,4)5/h10-14H,6-9H2,1-5H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCCVIRFQKEPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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